4-[3-Bromo-5-(trifluoromethyl)pyridin-2-yl]-2-(morpholine-4-carbonyl)morpholine
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Overview
Description
4-[3-Bromo-5-(trifluoromethyl)pyridin-2-yl]-2-(morpholine-4-carbonyl)morpholine is a complex organic compound that features a pyridine ring substituted with bromine and trifluoromethyl groups, and two morpholine rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[3-Bromo-5-(trifluoromethyl)pyridin-2-yl]-2-(morpholine-4-carbonyl)morpholine typically involves multiple stepsThe reaction conditions often require the use of strong bases and solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF) to facilitate the substitution reactions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure precise control over reaction conditions and to improve yield and purity. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
4-[3-Bromo-5-(trifluoromethyl)pyridin-2-yl]-2-(morpholine-4-carbonyl)morpholine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: The bromine atom in the pyridine ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while reduction can produce the corresponding amines.
Scientific Research Applications
4-[3-Bromo-5-(trifluoromethyl)pyridin-2-yl]-2-(morpholine-4-carbonyl)morpholine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including as an inhibitor of specific enzymes.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism by which 4-[3-Bromo-5-(trifluoromethyl)pyridin-2-yl]-2-(morpholine-4-carbonyl)morpholine exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-Bromo-4-(trifluoromethyl)pyridine: Shares the pyridine ring with bromine and trifluoromethyl groups but lacks the morpholine rings.
5-Bromo-3-(trifluoromethyl)-2-pyridinol: Another pyridine derivative with bromine and trifluoromethyl groups, but with a hydroxyl group instead of morpholine.
Uniqueness
4-[3-Bromo-5-(trifluoromethyl)pyridin-2-yl]-2-(morpholine-4-carbonyl)morpholine is unique due to the presence of two morpholine rings, which can significantly influence its chemical reactivity and biological activity compared to similar compounds.
Properties
Molecular Formula |
C15H17BrF3N3O3 |
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Molecular Weight |
424.21 g/mol |
IUPAC Name |
[4-[3-bromo-5-(trifluoromethyl)pyridin-2-yl]morpholin-2-yl]-morpholin-4-ylmethanone |
InChI |
InChI=1S/C15H17BrF3N3O3/c16-11-7-10(15(17,18)19)8-20-13(11)22-3-6-25-12(9-22)14(23)21-1-4-24-5-2-21/h7-8,12H,1-6,9H2 |
InChI Key |
MLJILFNSMWNQSH-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1C(=O)C2CN(CCO2)C3=C(C=C(C=N3)C(F)(F)F)Br |
Origin of Product |
United States |
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